4-chloro-N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic organic compound known for its unique chemical properties and diverse applications in various fields. This compound features a benzamide core with attached thiazole and furan moieties, making it structurally intricate and functionally versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic synthesis. Key steps include:
Preparation of 4-chlorobenzoic acid derivative.
Synthesis of furan-2-ylmethylamine.
Construction of the thiazole ring.
Coupling reactions to link these moieties.
Reaction conditions often require the use of specific catalysts and solvents, such as:
Catalysts: Palladium on carbon, acidic or basic catalysts.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Industrial Production Methods
In industrial settings, scalable methods are employed to produce this compound efficiently. Process optimizations focus on yield improvement, cost reduction, and minimizing environmental impact. Typical industrial procedures may include:
Large-scale batch reactions in controlled environments.
Use of flow chemistry for continuous production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can undergo oxidative transformation, especially at the furan ring.
Reduction: Reduction of certain functional groups to simpler ones.
Substitution: Halogen substitution reactions at the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Sodium hydroxide, various nucleophiles.
Major Products Formed
Oxidation of the furan ring can yield furanone derivatives.
Reduction can produce amine or alcohol derivatives.
Substitution at the chloro group yields various functionalized benzamides.
Scientific Research Applications
In Chemistry
Used as a starting material or intermediate in the synthesis of complex molecules.
Applications in developing new synthetic methodologies.
In Biology and Medicine
Potential antimicrobial and anticancer properties due to its unique structure.
Investigated for enzyme inhibition and receptor binding studies.
In Industry
Utilized in the formulation of specialty chemicals.
Applications in material science for developing advanced materials.
Mechanism of Action
The compound's biological effects are mediated through specific interactions with molecular targets:
Molecular Targets: Enzymes, receptors, and specific protein binding sites.
Pathways Involved: Inhibition or modulation of key biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds include:
4-chloro-N-(thiazol-2-yl)benzamide: Simpler thiazole derivative.
4-(2-(furan-2-ylmethyl)amino)-2-oxoethyl benzamide: Without the chloro substituent.
Uniqueness
The presence of both thiazole and furan moieties along with a chloro substituent gives this compound a unique profile, enhancing its biological and chemical versatility compared to its analogs.
List of Similar Compounds
4-chloro-N-(thiazol-2-yl)benzamide
4-(2-(furan-2-ylmethyl)amino)-2-oxoethyl benzamide
4-chloro-N-(4-(2-((thiophene-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Properties
IUPAC Name |
4-chloro-N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c18-12-5-3-11(4-6-12)16(23)21-17-20-13(10-25-17)8-15(22)19-9-14-2-1-7-24-14/h1-7,10H,8-9H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHNMPOCJVPERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.